Artobiloxanthoe

Catalog No.
S644022
CAS No.
121748-25-2
M.F
C25H22O7
M. Wt
434.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Artobiloxanthoe

CAS Number

121748-25-2

Product Name

Artobiloxanthoe

IUPAC Name

11,18,19,21-tetrahydroxy-7,7-dimethyl-16-prop-1-en-2-yl-2,8-dioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,10,17(22),18,20-octaen-13-one

Molecular Formula

C25H22O7

Molecular Weight

434.4 g/mol

InChI

InChI=1S/C25H22O7/c1-10(2)12-7-13-21(29)20-15(27)9-17-11(5-6-25(3,4)32-17)23(20)31-24(13)19-14(26)8-16(28)22(30)18(12)19/h5-6,8-9,12,26-28,30H,1,7H2,2-4H3

InChI Key

ZIYAGIMFLYOZDS-UHFFFAOYSA-N

SMILES

CC(=C)C1CC2=C(C3=C1C(=C(C=C3O)O)O)OC4=C(C2=O)C(=CC5=C4C=CC(O5)(C)C)O

Synonyms

artobiloxanthone

Canonical SMILES

CC(=C)C1CC2=C(C3=C1C(=C(C=C3O)O)O)OC4=C(C2=O)C(=CC5=C4C=CC(O5)(C)C)O

Isomeric SMILES

CC(=C)[C@H]1CC2=C(C3=C1C(=C(C=C3O)O)O)OC4=C(C2=O)C(=CC5=C4C=CC(O5)(C)C)O

Description

Artobiloxanthone is a natural product found in Artocarpus altilis, Artocarpus lanceifolius, and other organisms with data available.

Physical Description

Solid

XLogP3

4.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

434.13655304 g/mol

Monoisotopic Mass

434.13655304 g/mol

Heavy Atom Count

32

Melting Point

162 - 164 °C

Dates

Modify: 2023-07-20

Cycloartobiloxanthone Inhibits Migration and Invasion of Lung Cancer Cells

Sucharat Tungsukruthai, Boonchoo Sritularak, Pithi Chanvorachote
PMID: 29061814   DOI: 10.21873/anticanres.12082

Abstract

Metastasis in lung cancer is a major cause of high mortality. Metastasis depends on the potential of cancer cells to migrate and invade. Here we demonstrated the anti-migration and invasion activities of the compound cycloartobiloxanthone from Artocarpus gomezianus Wall. ex Tréc. (Moraceae).
The effect of the compound on viability of human lung cancer H460 cells was investigated by 3-[4,5-dimethylthiazol-2-yl]-2,5diphenyl tetrazoliumbromide (MTT) assay. Migration and invasion assays were performed. Filopodia formation was determined by phalloidin-rhodamine staining. The hallmark signaling proteins in regulation of epithelial to mesenchymal transition (EMT), migration, and integrin α5, αV, β1 and β3 were determined by western blot analysis.
Cycloartobiloxanthone at concentrations lower than 10 μM has no cytotoxic effects. Regarding cell motility, cycloartobiloxanthone at 5-10 μM and 1-10 μM exhibited anti-migration and anti-invasion activities, respectively. Filopodia were found to be significantly reduced in cycloartobiloxanthone-treated cells. These effects correlated with the results from western blot analysis showing that the phosphorylation of focal adhesion kinase on Try397 (p-FAK (Try397)), and cell division cycle 42 (CDC42) were significantly reduced. Cycloartobiloxanthone significantly suppressed migratory integrins including integrin α5, αV, and β3, while had no significant effect on integrin β1. Besides, the compound suppressed epithelial to mesenchymal transition in lung cancer H460 cells indicated by the change in cell morphology form fibroblast-like to epithelial morphology with up-regulation of E-cadherin.
Cycloartobiloxanthone possesses anti-migration and anti-invasion properties by suppressing several migratory-regulated mechanisms including suppressing migratory FAK and CDC42 signal, reduced filopodia of migrating cells, decreasing integrin α5, αv and β3, and inhibiting EMT. Our findings demonstrated the potentials of cycloartobiloxanthone for further studies and developments.


Bioactive prenylated flavonoids from the stem bark of Artocarpus kemando

Eun-Kyoung Seo, Dongho Lee, Young Geun Shin, Hee-Byung Chai, Hernán A Navarro, Leonardus B S Kardono, Ismail Rahman, Geoffrey A Cordell, Norman R Farnsworth, John M Pezzuto, A Douglas Kinghorn, Mansukh C Wani, Monroe E Wall
PMID: 12643587   DOI: 10.1007/BF02976656

Abstract

Four known prenylated flavonoids, artonins E (1) and O (2), artobiloxanthone (3), and cycloartobiloxanthone (4), were isolated from the stem bark of Artocarpus kemando by bioassay-guided fractionation using the DNA strand-scission and the KB cytotoxicity assays as monitors. Compounds 1 and 3 exhibited strong DNA strand-scission activity, and all four compounds were found to be cytotoxic.


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